

# SRI-31142: A Potential Pharmacotherapy for Cocaine Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Cocaine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapy. SRI-31142 has emerged as a compound of interest due to its unique preclinical profile. This document provides a comprehensive technical overview of SRI-31142, summarizing its mechanism of action, key preclinical findings, and detailed experimental methodologies. SRI-31142 is a putative allosteric modulator of the dopamine transporter (DAT) with nanomolar potency for inhibiting monoamine uptake.[1] In stark contrast to cocaine and other DAT inhibitors, SRI-31142 does not exhibit abuse potential in rat models.[2][3] Furthermore, it has been shown to attenuate the rewarding effects of cocaine, suggesting its potential as a therapeutic agent.[2][3] However, the precise mechanism of action remains under investigation, and potential side effects, such as motor impairment, warrant further exploration. This guide is intended to provide researchers and drug development professionals with a detailed foundation for future investigation into SRI-31142 and similar compounds.

### **Mechanism of Action**

**SRI-31142** is characterized as a putative allosteric modulator of the dopamine transporter (DAT). It demonstrates high-affinity binding to DAT with a Ki of 1.9 nM. Unlike typical DAT inhibitors such as cocaine, which bind to the primary substrate site, allosteric modulators are thought to bind to a distinct site on the transporter protein, altering its conformation and



function. This distinction is critical, as it may explain the divergent behavioral effects observed with **SRI-31142** compared to traditional psychostimulants.

While **SRI-31142**'s primary target is considered to be DAT, it also exhibits potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. Its activity at these other monoamine transporters may contribute to its overall pharmacological profile. Notably, **SRI-31142** has a very low affinity for sigma-1 and sigma-2 receptors, with Ki values greater than 10,000 nM. This is significant as sigma receptors have been implicated in the effects of cocaine, and the lack of affinity of **SRI-31142** for these receptors helps to differentiate its mechanism.

## **Quantitative Data**

The following tables summarize the key quantitative data available for **SRI-31142**.

Table 1: In Vitro Binding Affinities of SRI-31142



| Target                              | Radioligand   | Ki (nM) |
|-------------------------------------|---------------|---------|
| Dopamine Transporter (DAT)          | [3H]WIN35428  | 1.9     |
| Serotonin Transporter (SERT)        | Not Specified | >10,000 |
| Norepinephrine Transporter (NET)    | Not Specified | >10,000 |
| Sigma-1 Receptor                    | Not Specified | >10,000 |
| Sigma-2 Receptor                    | Not Specified | >10,000 |
| Dopamine D3 Receptor                | Not Specified | 1528    |
| Acetylcholine M4 Receptor           | Not Specified | 1261    |
| Delta Opioid Receptor               | Not Specified | 1390    |
| Acetylcholine M2 Receptor           | Not Specified | 1612    |
| Benzodiazepine Site                 | Not Specified | 1633    |
| Kappa Opioid Receptor               | Not Specified | 2413    |
| Acetylcholine M1 Receptor           | Not Specified | 2470    |
| Norepinephrine beta 3 Receptor      | Not Specified | 2654    |
| Norepinephrine alpha 2A<br>Receptor | Not Specified | 2737    |
| Human DAT                           | Not Specified | 3520    |
| Acetylcholine M5 Receptor           | Not Specified | 5229    |
| Histamine H4 Receptor               | Not Specified | 5535    |
| Histamine H1 Receptor               | Not Specified | 5585    |
| Acetylcholine M3 Receptor           | Not Specified | 5951    |

Table 2: In Vivo Effects of SRI-31142 in Rats



| Experiment                                           | Doses (mg/kg, i.p.)           | Key Findings                                                                                       |
|------------------------------------------------------|-------------------------------|----------------------------------------------------------------------------------------------------|
| Intracranial Self-Stimulation (ICSS)                 | 1.0, 3.2, 10.0                | Dose-dependent decrease in ICSS.                                                                   |
| Attenuation of Cocaine-induced ICSS                  | 1.0, 3.2, 10.0 (pretreatment) | 10 mg/kg SRI-31142<br>significantly attenuated the<br>facilitation of ICSS by 10<br>mg/kg cocaine. |
| In Vivo Microdialysis (Nucleus<br>Accumbens)         | 10.0                          | Decreased dopamine levels.                                                                         |
| Attenuation of Cocaine-<br>induced Dopamine Increase | 10.0 (pretreatment)           | Attenuated cocaine-induced increases in nucleus accumbens dopamine levels.                         |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **SRI-31142**.

## **Radioligand Binding Assays**

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

- Membrane Preparation:
  - Brain tissue (e.g., striatum for DAT) from rats or transfected cells expressing the target protein are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - The homogenate is centrifuged at low speed to remove cellular debris.
  - The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
  - The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).



#### Binding Assay:

- The assay is conducted in a 96-well plate format.
- To each well, add a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT).
- Add increasing concentrations of the test compound (SRI-31142) to compete with the radioligand for binding.
- To determine non-specific binding, a separate set of wells includes a high concentration of a known non-labeled ligand (e.g., cocaine for DAT).
- The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

#### Filtration and Counting:

- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity on the filters is then counted using a scintillation counter.

#### Data Analysis:

- The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Intracranial Self-Stimulation (ICSS) in Rats



ICSS is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs.

#### Surgical Implantation:

- Rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic apparatus.
- A monopolar electrode is surgically implanted into the medial forebrain bundle (MFB), a key component of the brain's reward pathway. Stereotaxic coordinates are used for precise placement.
- The electrode is secured to the skull with dental cement and skull screws.
- Rats are allowed to recover for at least one week post-surgery.

#### Apparatus:

 Testing is conducted in operant conditioning chambers equipped with a response lever and a stimulator connected to the rat's implanted electrode via a flexible cable and swivel.

#### Training and Testing:

- Rats are trained to press the lever to receive a brief train of electrical stimulation to the MFB.
- The frequency of the electrical stimulation is varied across trials to determine the threshold for rewarding effects.
- Once a stable baseline of responding is established, the effects of SRI-31142 are assessed.
- In a typical session, rats are administered SRI-31142 (or vehicle) via intraperitoneal (i.p.) injection at various doses (e.g., 1.0, 3.2, 10.0 mg/kg) prior to the ICSS session.
- To assess the effect on cocaine's rewarding properties, rats are pretreated with SRI-31142
   before being administered cocaine.

#### Data Analysis:



- The primary dependent measure is the rate of lever pressing at different stimulation frequencies.
- A leftward shift in the frequency-rate curve indicates an enhancement of the rewarding effects of the stimulation, while a rightward shift indicates a decrease.
- Statistical analysis (e.g., ANOVA) is used to determine the significance of any druginduced changes in ICSS behavior.

## In Vivo Microdialysis in the Nucleus Accumbens of Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

- Surgical Implantation:
  - Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the nucleus accumbens.
  - The cannula is fixed to the skull with dental cement.
  - Rats are allowed to recover from surgery.
- · Microdialysis Procedure:
  - On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
  - The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 μL/min).
  - Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
  - Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
- Drug Administration and Sample Analysis:



- After a stable baseline of neurotransmitter levels is established, SRI-31142 (e.g., 10 mg/kg, i.p.) or vehicle is administered.
- To test its interaction with cocaine, SRI-31142 is given as a pretreatment before a cocaine injection.
- The collected dialysate samples are analyzed to determine the concentrations of dopamine and other monoamines using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

#### Data Analysis:

- Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.
- Statistical analysis is used to compare the effects of drug treatments to the vehicle control group over time.

# Visualizations Signaling Pathways and Mechanisms





Click to download full resolution via product page

Caption: Proposed mechanism of action for cocaine and SRI-31142 at the dopamine synapse.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: A typical experimental workflow for preclinical evaluation of SRI-31142.



## **Logical Relationships**



Click to download full resolution via product page

Caption: Logical relationship illustrating the therapeutic hypothesis for **SRI-31142**.

## **Discussion and Future Directions**

**SRI-31142** represents a promising departure from traditional approaches to cocaine pharmacotherapy. Its ability to modulate the dopamine system and reduce the rewarding effects of cocaine without producing abuse-related effects itself is a highly desirable profile. The allosteric mechanism of action is a key area for further investigation, as it may offer a more nuanced approach to DAT modulation than simple competitive inhibition.

However, several critical questions remain. The precise molecular interactions of **SRI-31142** with the dopamine transporter need to be elucidated. The contribution of its effects on SERT and NET to its overall profile is also an important area of study. The observation of motor impairment at higher doses is a significant concern that must be addressed. Future research should focus on structure-activity relationship studies to identify analogs with an improved



therapeutic window, retaining the beneficial effects on cocaine reward while minimizing motor side effects.

In conclusion, **SRI-31142** serves as a valuable pharmacological tool and a potential lead compound for the development of a novel class of medications for cocaine use disorder. The data presented in this guide underscore the importance of exploring non-traditional mechanisms of action in the search for effective treatments for substance use disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRI-31142: A Potential Pharmacotherapy for Cocaine Use Disorder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610991#sri-31142-potential-as-a-cocaine-pharmacotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com